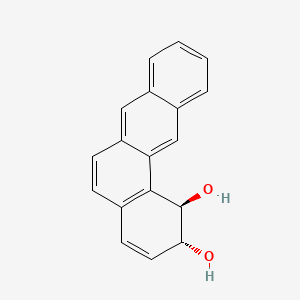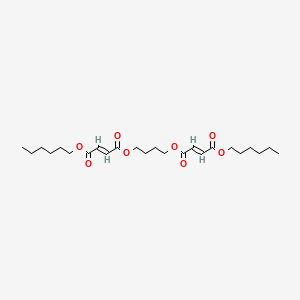
p-Toluenestibonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluenestibonic acid: is an organic compound that belongs to the class of arylstibonic acids It is characterized by the presence of a toluene group attached to an antimony atom, which is further bonded to oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenestibonic acid typically involves the reaction of p-toluenesulfonic acid with antimony trioxide. The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent to facilitate the reaction. The general reaction can be represented as follows: [ \text{p-Toluenesulfonic acid} + \text{Antimony trioxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: p-Toluenestibonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Toluenestibonic acid is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antitumor agent. Its interactions with cellular pathways are of particular interest.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in large-scale production.
Wirkmechanismus
The mechanism by which p-Toluenestibonic acid exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The antimony atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
p-Toluenesulfonic acid: Shares the toluene group but lacks the antimony atom.
Benzenesulfonic acid: Similar structure but with a benzene ring instead of a toluene group.
Sulfanilic acid: Contains a sulfonic acid group attached to an aniline ring.
Uniqueness: p-Toluenestibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity. This makes it different from other arylsulfonic acids and provides it with unique applications in various fields.
Eigenschaften
CAS-Nummer |
5450-68-0 |
|---|---|
Molekularformel |
C7H9O3Sb |
Molekulargewicht |
262.90 g/mol |
IUPAC-Name |
(4-methylphenyl)stibonic acid |
InChI |
InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
DWALBVRONLAVEF-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)[Sb](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)



![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)


